molecular formula C2Br2F4 B1580491 1,1-Dibromotetrafluoroethane CAS No. 27336-23-8

1,1-Dibromotetrafluoroethane

Cat. No. B1580491
CAS RN: 27336-23-8
M. Wt: 259.82 g/mol
InChI Key: JLGADZLAECENGR-UHFFFAOYSA-N
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Description

1,1-Dibromotetrafluoroethane, also known under codenames R-114B2 and Halon 2402, is a colorless liquid with a boiling point of 47.2 °C . It is occasionally used in fire suppression systems .


Molecular Structure Analysis

The molecular formula of 1,1-Dibromotetrafluoroethane is C2Br2F4 . The structure is available as a 2D Mol file or as a computed 3D SD file . The molecule contains a total of 7 bonds, including 7 non-H bonds .


Chemical Reactions Analysis

1,1-Dibromotetrafluoroethane is chemically inert in many situations, but it can react violently with strong reducing agents such as the very active metals and the active metals. It can also react with strong oxidizing agents or weaker oxidizing agents under extremes of temperature .


Physical And Chemical Properties Analysis

1,1-Dibromotetrafluoroethane has a density of 2.4±0.1 g/cm3, a boiling point of 49.8±8.0 °C at 760 mmHg, and a vapour pressure of 308.0±0.1 mmHg at 25°C . It is chemically inert in many situations .

Scientific Research Applications

Addition Reactions

1,1-Dibromotetrafluoroethane has been found to participate in simple addition reactions with ethylene, propene, and 2-methylpropene. This reaction occurs in the presence of di-t-butyl peroxide, forming adducts whose structures have been elucidated through spectroscopic methods (Piccardi, Modena, & Santoro, 1972).

Molecular Structure and Conformation

The molecular structures and conformational compositions of 1,2-dibromotetrafluoroethane have been extensively studied. Investigations using electron diffraction at varying temperatures have revealed a mixture of anti and gauche rotamers, with the former being more stable. The distances and angles of these rotamers have been quantified (Thomassen, Samdal, & Hedberg, 1992).

Redox Reactions

1,1-Dibromotetrafluoroethane has been utilized in redox reactions with various terminal alkynes in DMF, using a redox system. The reaction produces 1:1 adducts that are reductively debrominated under the conditions, yielding products in excellent yields (Hu, Qiu, & Qing, 1991).

Fluoroalkylation

In the presence of sulfur dioxide and pyridines, 1,1-Dibromotetrafluoroethane reacts with thiophenols in DMF, leading to fluoroalkylated thioethers under mild conditions. The influence of thiophenol reactant structure and medium basicity on this reaction has been investigated (Koshechko et al., 2007).

Spectroscopic Analysis

The infrared and Raman spectra of 1,1-Dibromotetrafluoroethane have been recorded in various states (vapour, liquid, and solid). These spectra have provided insights into the trans and gauche isomers of this compound, contributing significantly to understanding its force field (Shurvell et al., 1976).

Radiation-Initiated Telomerization

Studies have shown that 1,1-Dibromotetrafluoroethane is effective in the radiation telomerization of tetrafluoroethylene. This process is efficient in the perfluorinated solvent, requiring small doses of γ-radiation for the complete conversion of the monomer. The resulting telomers have high thermal stability and have been analyzed by IR spectroscopy, thermogravimetry, and elemental analysis (Kichigina et al., 2012).

Safety And Hazards

1,1-Dibromotetrafluoroethane is hazardous to the ozone layer (Category 1), H420 . It is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals . It can react with strong oxidizing agents or weaker oxidizing agents under extremes of temperature . It is recommended to avoid prolonged exposure, use caution when handling, and avoid breathing dust or vapor .

properties

IUPAC Name

1,1-dibromo-1,2,2,2-tetrafluoroethane
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InChI

InChI=1S/C2Br2F4/c3-1(4,5)2(6,7)8
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InChI Key

JLGADZLAECENGR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(F)(Br)Br)(F)(F)F
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Molecular Formula

C2Br2F4
Record name DIBROMOTETRAFLUOROETHANE
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DSSTOX Substance ID

DTXSID30865366
Record name 1,1-Dibromo-1,2,2,2-tetrafluoroethane
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Molecular Weight

259.82 g/mol
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Physical Description

Dibromotetrafluoroethane is a liquid. (NTP, 1992)
Record name DIBROMOTETRAFLUOROETHANE
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Boiling Point

117.1 °F at 760 mmHg (NTP, 1992)
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Density

2.18 at 70 °F (NTP, 1992) - Denser than water; will sink
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Product Name

1,1-Dibromotetrafluoroethane

CAS RN

124-73-2(1,2-isomer); 25497-30-7(1,1-isomer), 27336-23-8, 25497-30-7
Record name DIBROMOTETRAFLUOROETHANE
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Record name 1,1-Dibromo-1,2,2,2-tetrafluoroethane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
R Hu, C Zhang, F Qing, H Quan - Journal of Fluorine Chemistry, 2016 - Elsevier
Efficient gas-phase bromination of 1, 1, 1, 2-tetrafluoroethane (HFC-134a) for the preparation of 1, 1-dibromo-1, 2, 2, 2-tetrafluoroethane (CF 3 CFBr 2 ) has been described for the first …
Number of citations: 3 www.sciencedirect.com
P Piccardi, M Modena, E Santoro - Journal of the Chemical Society …, 1972 - pubs.rsc.org
1,1-Dibromotetrafluoroethane has been found to give simple addition products with ethylene, propene, and 2-methylpropene in the presence of di-t-butyl peroxide. The products of …
Number of citations: 1 pubs.rsc.org
RD Chambers, LD Proctor, G Caporiccio - Journal of fluorine chemistry, 1995 - Elsevier
Telomerisation reactions have been investigated for the alkenes 1,1-difluoroethene (5) and hexafluoropropene (3) with the telogens CF 2 Br 2 (1), CF 3 CFBr 2 (8) and CF 3 CBr 3 (9), …
Number of citations: 9 www.sciencedirect.com
H Roychaudhury - 1977 - search.proquest.com
The acylation of toluene by diethylmalonyl dichloride in carbon disulphide solvent, originally reported by Karl Fleischer, has been re-investigated. In agreement with Fleischer, 5-methyl-…
Number of citations: 0 search.proquest.com
W Fu, X Li, X Jiang - Science in China Series B: Chemistry, 1997 - Springer
Halophilir attacks on CX bonds (X= Br, Cl) by a base can easily initiate intermolecular brominechlorine exchange reactions either among bromine- or chlorine-conraining perhaloalkane …
Number of citations: 5 link.springer.com
LC Speitel - Atlantic, 1998 - fire.tc.faa.gov
In 1987, an international treaty—the Montreal Protocol—was established to control the release of materials that cause stratospheric ozone depletion. Under the Protocol, the production …
Number of citations: 6 www.fire.tc.faa.gov
MY Gribble - 1972 - etheses.dur.ac.uk
Some Fluoride Ion-Initiated Reactions of Fluoroethylenes. Development of an atmospheric pressure system suitable for fluoride ion-initiated reactions of some fluoro-olefins with …
Number of citations: 6 etheses.dur.ac.uk
KR Jorgensen, M Cadena - Computational and Theoretical Chemistry, 2018 - Elsevier
The gas phase enthalpies of formation of sixty-five C 1 and C 2 bromine compounds have been calculated using G3, G4, the correlation consistent Composite Approach (ccCA) and …
Number of citations: 6 www.sciencedirect.com
NV Lebedev, VV Berenblit, YK Starobin… - Russian journal of …, 2005 - Springer
Pathways of pyrolysis of perfluorinated carboxylic acids are considered in relation to the structure of the acids and reaction conditions. The reaction mechanism is discussed. …
Number of citations: 8 link.springer.com
T Tozuka - 1981 - search.proquest.com
THE UNIVERSITY OF MANCHESTER Page 1 FOR UMIST THESES ONLY THE UNIVERSITY OF MANCHESTER ABSTRACT OF THESIS submitted by TAKASHI TOZUKA for the …
Number of citations: 0 search.proquest.com

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